

The Environmental Odyssey of 4-Chloro-3-methylphenol: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-3-methylphenol

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An In-depth Examination of the Environmental Fate, Behavior, and Degradation of a Widely Used Biocide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-methylphenol (PCMC), also known as chlorocresol, is a potent biocide and preservative extensively used in a variety of industrial and pharmaceutical applications. Its efficacy in preventing microbial growth has led to its incorporation in products ranging from cosmetics and topical antiseptics to metalworking fluids and paints.^{[1][2]} However, its widespread use raises important questions regarding its environmental fate and behavior upon release into terrestrial and aquatic ecosystems. This technical guide provides a comprehensive overview of the current scientific understanding of PCMC's journey through the environment, focusing on its degradation, persistence, and partitioning across different environmental compartments.

Physicochemical Properties

Understanding the fundamental physicochemical properties of **4-Chloro-3-methylphenol** is crucial for predicting its environmental distribution and fate. A summary of these key properties is presented in the table below.

Property	Value	Reference
CAS Number	59-50-7	[1]
Molecular Formula	C ₇ H ₇ ClO	[1]
Molecular Weight	142.58 g/mol	[1]
Appearance	Colorless to white crystalline solid with a phenolic odor	[1][3]
Melting Point	63-65 °C	[1]
Boiling Point	235 °C	[1]
Water Solubility	4 g/L (at 20 °C)	[2]
Vapor Pressure	<0.1 hPa (at 20 °C)	
pKa	9.55	[3]
Log Kow (Octanol-Water Partition Coefficient)	3.1	[3]
Henry's Law Constant	2.4 x 10 ⁻⁶ atm·m ³ /mol (estimated)	[3]
Soil Organic Carbon-Water Partitioning Coefficient (Koc)	490	[3]

Environmental Fate and Behavior

The environmental fate of **4-Chloro-3-methylphenol** is governed by a combination of transport and transformation processes, including biodegradation, photodegradation, hydrolysis, sorption, and volatilization.

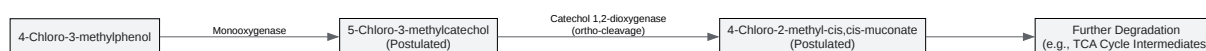
Biodegradation

Biodegradation is a primary mechanism for the removal of PCMC from the environment. While some studies suggest it is biodegradable, the extent and rate can vary depending on environmental conditions and microbial populations.[1] Conflicting results have been reported in standard ready biodegradability tests, which may be attributed to the potential microbial

toxicity of PCMC at high concentrations.[3] For instance, in a Japanese MITI test, no degradation was observed over four weeks, whereas in a Closed Bottle Test, 20-65% of the theoretical oxygen demand was reached within 28 days.[3]

Bacterial Degradation Pathway:

While a specific, complete degradation pathway for **4-Chloro-3-methylphenol** is not extensively detailed in the available literature, studies on similar chlorophenolic compounds provide a likely metabolic route. For the isomeric 4-chloro-2-methylphenol, a degradation pathway initiated by a monooxygenase has been proposed. This pathway involves the hydroxylation of the aromatic ring to form a catechol derivative, followed by ortho-ring cleavage. [4] The key intermediate in the degradation of 4-chloro-2-methylphenol is 5-chloro-3-methylcatechol, which is then cleaved.[4] It is highly probable that **4-Chloro-3-methylphenol** follows a similar initial catabolic sequence.



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Figure 1: Postulated bacterial degradation pathway for **4-Chloro-3-methylphenol**.

Photodegradation

Photodegradation, or photolysis, is another significant transformation process for PCMC in the aquatic environment. The molecule's UV absorption spectrum extends to wavelengths greater than 290 nm, indicating its susceptibility to direct photolysis by sunlight.[3] The photodegradation of chlorophenols can proceed through the substitution of the chlorine atom with a hydroxyl group, leading to the formation of less chlorinated and often more biodegradable compounds, although subsequent polymerization can also occur.[3]

The presence of photosensitizers, such as humic substances commonly found in natural waters, can accelerate the photodegradation of chlorophenols through indirect photolysis.[5] For the related compound 4-chloro-2-methylphenol, the quantum yield for direct photolysis has been determined to be 0.66, and its phototransformation is enhanced in the presence of humic substances.[6] It is expected that PCMC would exhibit similar photochemical behavior.

Hydrolysis

Phenols are generally resistant to hydrolysis under typical environmental pH and temperature conditions.[3] While specific experimental data on the hydrolysis rate of **4-Chloro-3-methylphenol** is limited, based on its chemical structure, it is not expected to undergo significant abiotic hydrolysis. Therefore, hydrolysis is considered a minor degradation pathway for PCMC in the environment.

Sorption

The sorption of **4-Chloro-3-methylphenol** to soil and sediment is a key process influencing its mobility and bioavailability. The soil organic carbon-water partitioning coefficient (Koc) is a measure of a chemical's tendency to adsorb to the organic fraction of soil. A reported Koc value for PCMC is 490, which suggests it has moderate mobility in soil.[3] Due to its pKa of 9.55, PCMC will exist partially in its anionic form in most environmental compartments. Anionic forms of organic compounds generally exhibit lower sorption to soils and sediments compared to their neutral counterparts.[3]

Volatilization

The potential for **4-Chloro-3-methylphenol** to volatilize from water and soil surfaces is determined by its Henry's Law constant. With an estimated Henry's Law constant of 2.4×10^{-6} atm·m³/mol, PCMC is expected to volatilize from water surfaces, although this process is likely to be slow.[3] The volatilization half-life from a model river (1 m deep, flowing at 1 m/sec, with a wind velocity of 3 m/sec) has been estimated to be 18 days.[3] Volatilization from moist soil surfaces may also occur.[3]

Experimental Protocols

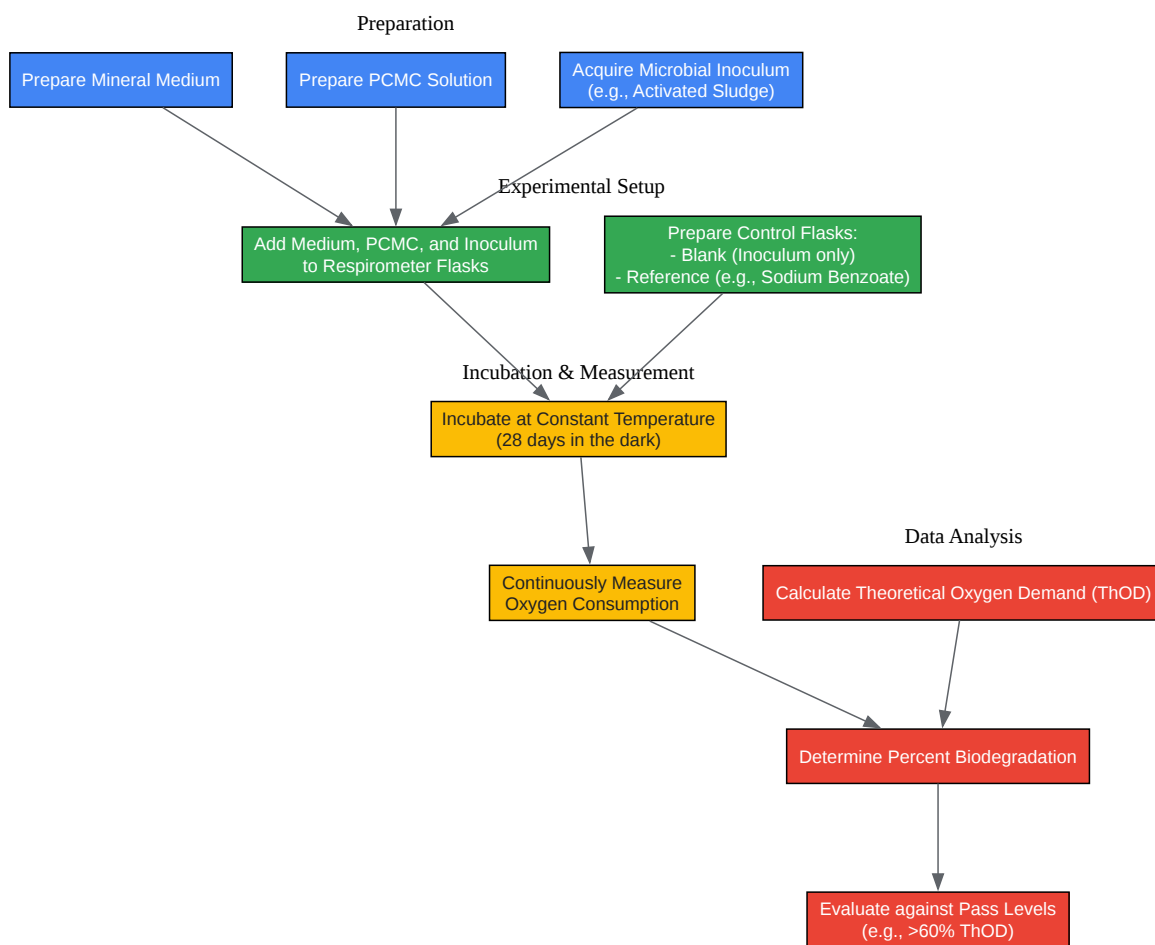
Standardized experimental protocols are essential for generating reliable and comparable data on the environmental fate of chemicals. The following sections outline the methodologies for key experiments based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Biodegradation Testing (OECD 301)

Ready biodegradability tests (OECD 301 series) are designed to assess the potential for a chemical to undergo rapid and ultimate biodegradation in an aerobic aqueous medium.^{[7][8]}

Methodology (based on OECD 301 F - Manometric Respirometry Test):

- **Test System:** A defined volume of mineral medium containing a known concentration of the test substance (e.g., 100 mg/L) is inoculated with a small quantity of microorganisms (e.g., from activated sludge).
- **Incubation:** The test vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.
- **Measurement:** The consumption of oxygen is measured over time using a respirometer.
- **Data Analysis:** The percentage of biodegradation is calculated by comparing the measured oxygen consumption with the theoretical oxygen demand (ThOD) of the test substance.
- **Controls:** Parallel tests are run with a reference substance of known biodegradability (e.g., sodium benzoate) to ensure the viability of the inoculum, and a blank control (inoculum only) to account for endogenous respiration.



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Figure 2: Experimental workflow for a ready biodegradability test (OECD 301).

Soil Sorption/Desorption Testing (OECD 106)

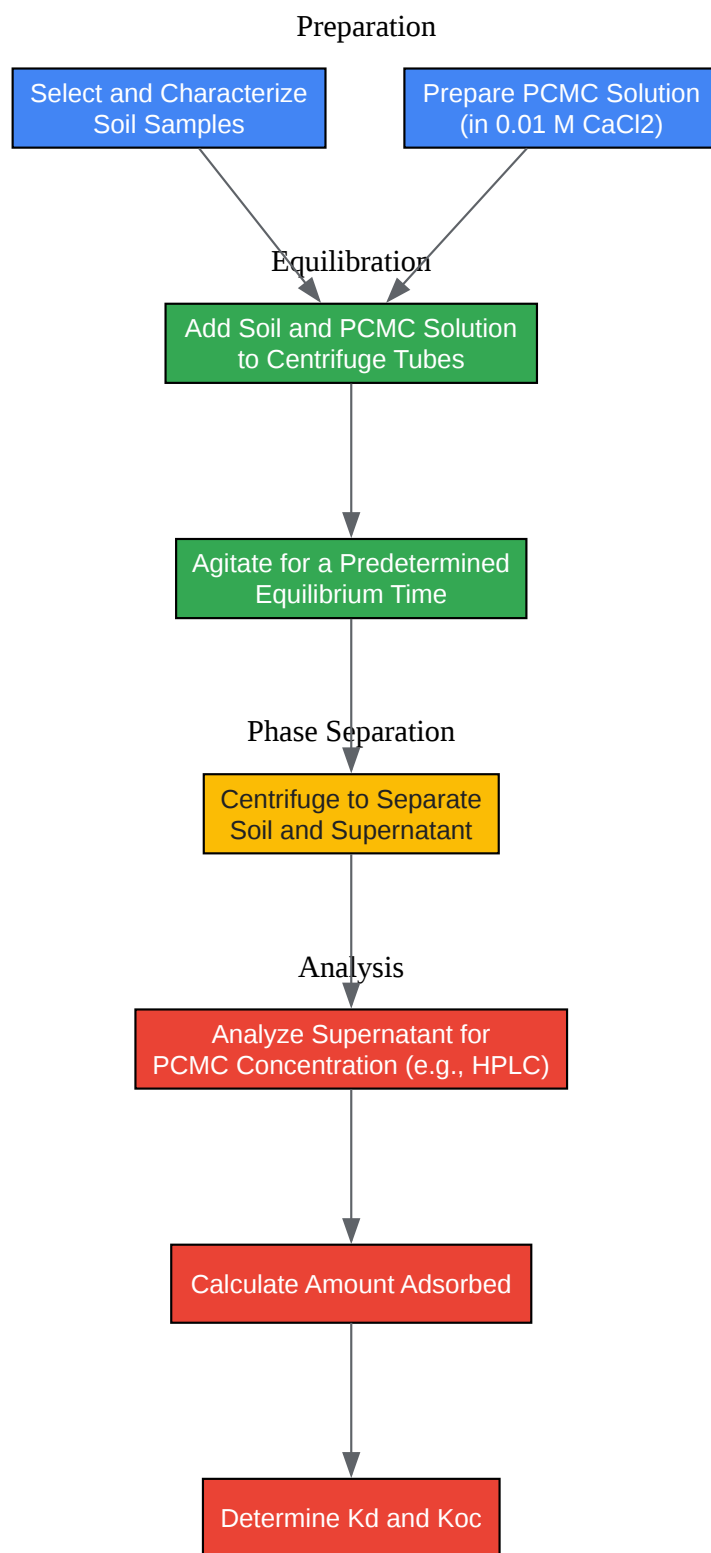
The batch equilibrium method (OECD 106) is a tiered approach used to determine the adsorption and desorption potential of a chemical in soil.^{[9][10][11]}

Methodology (based on OECD 106):

- Tier 1 (Preliminary Study): A preliminary test is conducted to determine the optimal soil-to-solution ratio, the time required to reach equilibrium, and to check for any abiotic degradation or adsorption to the test vessel walls.^[9]
- Tier 2 (Screening): The adsorption of the test substance at a single concentration is studied in at least five different soil types with varying organic carbon content, pH, and texture. This allows for the determination of the distribution coefficients (K_d) and the soil organic carbon-water partitioning coefficients (K_{oc}).^[9]
- Tier 3 (Adsorption/Desorption Isotherms): A more detailed study is performed on selected soils to determine the Freundlich adsorption isotherm, which describes the relationship between the concentration of the chemical in the solution and the amount adsorbed to the soil at equilibrium over a range of concentrations. Desorption can also be investigated by replacing the equilibrium solution with a fresh solution and measuring the amount of the chemical that leaches back into the aqueous phase.^[9]

General Procedure for a Batch Equilibrium Test:

- A known mass of soil is placed in a centrifuge tube with a known volume of a solution containing the test substance (often in 0.01 M CaCl_2 to maintain a constant ionic strength).
- The tubes are agitated (e.g., on a shaker) for a predetermined time to reach equilibrium.
- The solid and liquid phases are separated by centrifugation.
- The concentration of the test substance remaining in the aqueous phase is determined using a suitable analytical method (e.g., HPLC or GC).
- The amount of substance adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.



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Figure 3: Experimental workflow for a soil sorption batch equilibrium test (OECD 106).

Hydrolysis Testing (OECD 111)

This guideline describes a tiered approach to assess the rate of abiotic hydrolysis of chemicals in aqueous solutions at environmentally relevant pH values.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Methodology (based on OECD 111):

- Tier 1 (Preliminary Test): A preliminary test is conducted at 50°C for 5 days at pH 4, 7, and 9 to quickly identify if hydrolysis is likely to be a significant degradation pathway.[\[14\]](#)
- Tier 2 (Hydrolysis of Unstable Substances): If significant hydrolysis (> 10%) is observed in the preliminary test, further testing is conducted at environmentally relevant temperatures (e.g., 20-25°C) to determine the hydrolysis rate constant and half-life.
- Procedure: Sterile aqueous buffer solutions of the desired pH are spiked with the test substance. The solutions are incubated in the dark at a constant temperature. Aliquots are taken at various time intervals and analyzed for the concentration of the parent compound.
- Data Analysis: The hydrolysis rate constant (k) is determined from the slope of a plot of the natural logarithm of the concentration versus time. The half-life ($t_{1/2}$) is then calculated as $\ln(2)/k$.

Photodegradation Testing

Experiments to determine the photodegradation of a chemical in water typically involve irradiating a solution of the compound with a light source that simulates sunlight and monitoring its disappearance over time.

Methodology:

- Test Solution: A solution of the test substance is prepared in a photochemically inert solvent (e.g., purified water). Solutions containing photosensitizers like humic acids can also be used to assess indirect photolysis.
- Irradiation: The solution is placed in a photoreactor equipped with a lamp that simulates the solar spectrum (e.g., a xenon arc lamp). The temperature of the solution is controlled.

- **Sampling and Analysis:** Samples are withdrawn at different time intervals and analyzed for the concentration of the parent compound and potential degradation products using techniques like HPLC or GC-MS.
- **Quantum Yield Determination:** The quantum yield (Φ), which is the number of molecules transformed per photon absorbed, can be determined by measuring the rate of degradation and the photon flux of the light source.

Conclusion

4-Chloro-3-methylphenol is a compound of moderate persistence in the environment. While it is susceptible to biodegradation and photodegradation, its complete removal can be influenced by a variety of environmental factors. Its moderate sorption to soil and sediment suggests a potential for leaching into groundwater, although this is mitigated by its degradation.

Volatilization and hydrolysis are generally considered to be minor fate processes. A thorough understanding of these environmental fate and behavior characteristics is essential for conducting accurate environmental risk assessments and for developing strategies to mitigate any potential adverse effects associated with the use of this important biocide. Further research focusing on the specific biodegradation pathways and the identification of degradation products under various environmental conditions will enhance our ability to predict its long-term environmental impact.

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